1-[(4-Chlorophenyl)sulfonyl]-2,2,4,6,8-pentamethyl-1,2-dihydroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-CHLOROBENZENESULFONYL)-2,2,4,6,8-PENTAMETHYL-1,2-DIHYDROQUINOLINE is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a chlorobenzene sulfonyl group attached to a dihydroquinoline ring, which is further substituted with multiple methyl groups. Its distinct structure makes it a subject of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
The synthesis of 1-(4-CHLOROBENZENESULFONYL)-2,2,4,6,8-PENTAMETHYL-1,2-DIHYDROQUINOLINE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with a suitable dihydroquinoline derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
1-(4-CHLOROBENZENESULFONYL)-2,2,4,6,8-PENTAMETHYL-1,2-DIHYDROQUINOLINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfide group.
Substitution: The chlorobenzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration
Wissenschaftliche Forschungsanwendungen
1-(4-CHLOROBENZENESULFONYL)-2,2,4,6,8-PENTAMETHYL-1,2-DIHYDROQUINOLINE has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through various coupling reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced composites
Wirkmechanismus
The mechanism of action of 1-(4-CHLOROBENZENESULFONYL)-2,2,4,6,8-PENTAMETHYL-1,2-DIHYDROQUINOLINE involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The compound’s quinoline ring can also participate in π-π stacking interactions with aromatic residues in proteins, further influencing its biological activity .
Vergleich Mit ähnlichen Verbindungen
1-(4-CHLOROBENZENESULFONYL)-2,2,4,6,8-PENTAMETHYL-1,2-DIHYDROQUINOLINE can be compared with other sulfonyl-containing quinoline derivatives, such as:
4-Chlorobenzenesulfonyl isocyanate: Similar in structure but contains an isocyanate group instead of a dihydroquinoline ring
4-Chlorobenzenesulfonyl chloride: Lacks the quinoline ring and is primarily used as an intermediate in organic synthesis. The unique combination of the sulfonyl group with the highly substituted dihydroquinoline ring sets 1-(4-CHLOROBENZENESULFONYL)-2,2,4,6,8-PENTAMETHYL-1,2-DIHYDROQUINOLINE apart, providing it with distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C20H22ClNO2S |
---|---|
Molekulargewicht |
375.9 g/mol |
IUPAC-Name |
1-(4-chlorophenyl)sulfonyl-2,2,4,6,8-pentamethylquinoline |
InChI |
InChI=1S/C20H22ClNO2S/c1-13-10-14(2)19-18(11-13)15(3)12-20(4,5)22(19)25(23,24)17-8-6-16(21)7-9-17/h6-12H,1-5H3 |
InChI-Schlüssel |
HEWUSCDZKTXGMH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C2C(=C1)C(=CC(N2S(=O)(=O)C3=CC=C(C=C3)Cl)(C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.